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molecular formula C9H14O2 B085300 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone CAS No. 14203-59-9

4-Hydroxy-3,5,5-trimethylcyclohex-2-enone

Cat. No. B085300
M. Wt: 154.21 g/mol
InChI Key: RLDREDRZMOWDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898984

Procedure details

It is well known that beta-isophorone can be oxidized by air using noble metal catalysts (FR-A 2 335 486). In addition to 4-ketoisophorone and alpha-isophorone, the desired 4-hydroxyisophorone is obtained in this reaction as a byproduct also. 4-Hydroxyisophorone can also be obtained directly from alpha-isophorone in small yields using a biochemical method with Aspergillus niger (JP-OS 81 35 990; Y. Mikami et al., Agric. Biol. Chem. 1981, 45, 791-3). A. Heymes and P. Teisseire obtained 4-hydroxyisophorone in 34% yield by oxidation with monoperphthalic acid (Recherches 1971, 18, 104-8), while N. S. Zarghami and D. E. Heinz (Phytochemistry 1971, 10, 2755-61) disclosed no yield information for the reaction with peracetic acid. J. N. Marx and F. Sondheimer report a yield of 87% from the treatment of beta-isophorone with m-chloroperbenzoic acid, but the recalculation of the results they reported shows only a yield of 56%, which is also in agreement with other information in the literature (Tetrahedron, Suppl. No. 8, Pt. 1, 1-7, 1966; see also O. Isler et al., Helv. Chim. Acta 39, 2041, 1956).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1CC(=O)CC(C)(C)C=1.[CH3:11][C:12]1[C:18](=[O:19])[C:17]([CH3:21])([CH3:20])[CH2:16][C:14](=[O:15])[CH:13]=1.CC1CC(C)(C)CC(=O)C=1>>[CH3:11][C:12]1[CH:18]([OH:19])[C:17]([CH3:21])([CH3:20])[CH2:16][C:14](=[O:15])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CC(=O)C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)CC(C1=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)CC(C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)CC(C1O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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